methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate
Overview
Description
“Methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is a compound that contains a 1,2,3-triazole ring. The triazole ring is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another study reported the synthesis of a series of 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques like FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, a study reported the synthesis of 1,4-disubstituted 1,2,3-triazoles from aliphatic alkynes and aromatic bromides .Mechanism of Action
Target of Action
Methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is a compound that contains a 1,2,3-triazole moiety Compounds with a 1,2,3-triazole moiety have been reported to interact with various enzymes .
Mode of Action
The nitrogen atoms (n1 and n2) of the 1,2,3-triazole moiety have been reported to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Compounds with a 1,2,3-triazole moiety have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole moiety may influence these properties, as it has been reported to improve pharmacokinetic properties in other compounds .
Result of Action
Compounds with a 1,2,3-triazole moiety have been reported to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(4-acetyltriazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCSVOIKRWXZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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